molecular formula C17H26N2O3 B167058 Tert-butyl 4-(4-amino-2-methylphenoxy)piperidine-1-carboxylate CAS No. 138227-69-7

Tert-butyl 4-(4-amino-2-methylphenoxy)piperidine-1-carboxylate

Cat. No. B167058
CAS RN: 138227-69-7
M. Wt: 306.4 g/mol
InChI Key: UZXYQAAUHAEELY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Tert-butyl 4-(4-amino-2-methylphenoxy)piperidine-1-carboxylate” is a chemical compound . It is used as an intermediate in the manufacture of fentanyl, as well as various related derivatives such as butyrylfentanyl, furanylfentanyl, benzylfentanyl, and homofentanyl .


Synthesis Analysis

This compound is one of the precursors used in the synthesis of fentanyl and its analogues . The synthesis methods involve the use of specific precursor chemicals. Since 2017, traffickers have adapted their approach to use alternative precursor chemicals for fentanyl manufacture .


Molecular Structure Analysis

The molecular formula of “Tert-butyl 4-(4-amino-2-methylphenoxy)piperidine-1-carboxylate” is C17H26N2O3 .


Chemical Reactions Analysis

This compound is used in the synthesis of fentanyl and its analogues . It is one of the precursors that have been placed under international control to prevent its diversion from licit industry and to seize illicit shipments of these chemicals .

Scientific Research Applications

Synthesis Applications

One of the primary applications of tert-butyl 4-(4-amino-2-methylphenoxy)piperidine-1-carboxylate is in the synthesis of complex molecules. For example, it has been identified as a precursor in the synthetic routes of vandetanib, a therapeutic agent. The synthesis involves multiple steps, including substitution, deprotection, and methylation processes, highlighting its commercial value and favorable yield in industrial production scales (Mi, 2015).

Environmental Impact and Biodegradation

Regarding environmental considerations, studies on synthetic phenolic antioxidants (SPAs), which include compounds similar in structure to tert-butyl 4-(4-amino-2-methylphenoxy)piperidine-1-carboxylate, indicate their widespread use and detection in various environmental matrices. These studies suggest an urgent need for further investigation into the environmental behaviors and toxicity effects of such compounds, including those related to tert-butyl derivatives (Liu & Mabury, 2020).

Sorption and Separation Techniques

Research into the sorption of phenoxy herbicides to soil, organic matter, and minerals provides insight into the environmental fate of related tert-butyl compounds. Such studies underscore the importance of understanding how these compounds interact with various environmental components to assess and mitigate their impact (Werner, Garratt, & Pigott, 2012).

Polymer Membranes for Purification

The application of polymer membranes in the purification of fuel additives, such as Methyl Tert-butyl Ether (MTBE), illustrates the relevance of tert-butyl compounds in industrial processes. Pervaporation, a membrane process, has been highlighted for its efficiency in separating organic mixtures, indicating the potential for similar applications involving tert-butyl derivatives (Pulyalina et al., 2020).

Safety and Hazards

This compound is considered hazardous. It can cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

The future directions for this compound are likely to be influenced by regulatory controls due to its use in the manufacture of fentanyl, a major contributing drug to the opioid crisis in North America . Governments can take stronger measures to prevent the diversion of this compound from licit industry and collaborate more closely across international borders .

properties

IUPAC Name

tert-butyl 4-(4-amino-2-methylphenoxy)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-12-11-13(18)5-6-15(12)21-14-7-9-19(10-8-14)16(20)22-17(2,3)4/h5-6,11,14H,7-10,18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZXYQAAUHAEELY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)OC2CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00623319
Record name tert-Butyl 4-(4-amino-2-methylphenoxy)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(4-amino-2-methylphenoxy)piperidine-1-carboxylate

CAS RN

138227-69-7
Record name 1,1-Dimethylethyl 4-(4-amino-2-methylphenoxy)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138227-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-(4-amino-2-methylphenoxy)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 1-tert-butyloxycarbonyl-4-(4-nitro-2-methylphenyloxy)piperidine (9.0 g) in ethanol (100 ml) was added conc. hydrochrolic acid (2.3 ml) and, by using 10% palladium/carbon (containing 48% of water, 1 g) as a catalyst, catalytic reduction was conducted under normal pressure for 1.5 hours. The catalyst was removed by filtration and the filtrate was concentrated under reduced pressure to obtain 1-tert-butyloxycarbonyl-4-(4-amino-2-methylphenyloxy)piperidine (8.7 g) as a light brown amorphous material.
Quantity
9 g
Type
reactant
Reaction Step One
[Compound]
Name
acid
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 4-(1-t-butoxycarbonylpiperidin-4-yloxy)-3-methylnitrobenzene (4.07 g) in methanol (40 ml) was added palladium on carbon (0.41 g) and the mixture was stirred under a hydrogen atmosphere at room temperature for 4 hours. The reaction mixture was filtered and the filtrate concentrated in vacuo. The residue was purified by chromatography on a silica gel column using hexane/ethyl acetate=3/2 as an eluant to give the desired compound (2.73 g, two step yield, from Reference example 41, 53%) as a pale red oil.
Quantity
4.07 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.41 g
Type
catalyst
Reaction Step One
Yield
53%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.